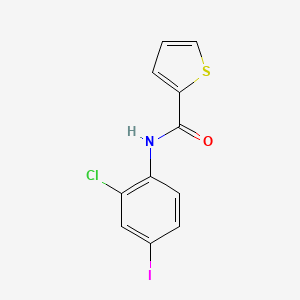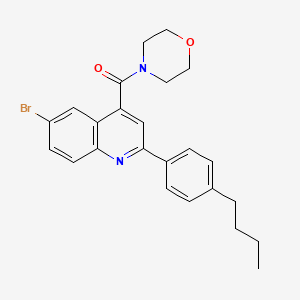
N-(2-chloro-4-iodophenyl)-2-thiophenecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-chloro-4-iodophenyl)-2-thiophenecarboxamide, commonly known as CIPTC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in drug development. CIPTC is a thiophene derivative that belongs to the class of iodinated arylamides. It is a potent inhibitor of the protein kinase CK2, which plays a crucial role in regulating various cellular processes, including cell growth, differentiation, and apoptosis.
Wirkmechanismus
CIPTC acts as a competitive inhibitor of CK2 by binding to the ATP-binding site of the enzyme. This leads to the inhibition of CK2 activity, which results in the modulation of various cellular processes. The inhibition of CK2 by CIPTC has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as to inhibit viral replication.
Biochemical and Physiological Effects
CIPTC has been shown to have various biochemical and physiological effects, including the inhibition of CK2 activity, the induction of cell cycle arrest and apoptosis in cancer cells, and the inhibition of viral replication. CIPTC has also been shown to have anti-inflammatory effects by inhibiting the activity of the pro-inflammatory enzyme COX-2.
Vorteile Und Einschränkungen Für Laborexperimente
CIPTC has several advantages for lab experiments, including its potency as a CK2 inhibitor and its potential applications in drug development. However, CIPTC also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for the research on CIPTC, including the development of more potent and selective CK2 inhibitors, the investigation of the molecular mechanisms underlying the anticancer and antiviral effects of CIPTC, and the evaluation of the potential applications of CIPTC in other fields, such as inflammation and neurodegenerative diseases.
In conclusion, CIPTC is a promising compound that has the potential to be developed into a potent and selective CK2 inhibitor with applications in drug development. The inhibition of CK2 by CIPTC has been shown to have anticancer and antiviral effects, as well as anti-inflammatory effects. The future research on CIPTC should focus on developing more potent and selective CK2 inhibitors and investigating the molecular mechanisms underlying its effects.
Synthesemethoden
The synthesis of CIPTC involves the reaction of 2-chloro-4-iodophenyl isothiocyanate with 2-aminothiophene-3-carboxamide in the presence of a base. The reaction leads to the formation of CIPTC as a yellow solid, which can be purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
CIPTC has been extensively studied for its potential applications in drug development. The inhibition of CK2 by CIPTC has been shown to have anticancer effects, as CK2 is overexpressed in many types of cancer and is involved in promoting cell survival and proliferation. CIPTC has also been shown to have antiviral effects against HIV-1 and hepatitis C virus by inhibiting the activity of CK2, which is required for viral replication.
Eigenschaften
IUPAC Name |
N-(2-chloro-4-iodophenyl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClINOS/c12-8-6-7(13)3-4-9(8)14-11(15)10-2-1-5-16-10/h1-6H,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFALKMUKICCUKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)NC2=C(C=C(C=C2)I)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClINOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chloro-4-iodophenyl)thiophene-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4-chloro-2-methylphenyl){1-[(2,6-dimethyl-4-pyrimidinyl)carbonyl]-3-piperidinyl}methanone](/img/structure/B6137230.png)
![1-(4-methoxyphenyl)-4-{1-[(3-methyl-1H-pyrazol-5-yl)methyl]-3-piperidinyl}piperazine](/img/structure/B6137236.png)
![3-[3-(4-methyl-1-piperazinyl)propyl]-2-(4-nitrophenyl)-1,3-thiazolidin-4-one dihydrochloride](/img/structure/B6137242.png)
![N-{[(2,4-dichlorophenyl)amino]carbonothioyl}-3-phenylacrylamide](/img/structure/B6137248.png)

![6-oxo-N-[3-(trifluoromethyl)phenyl]-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6137270.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-(1-{[5-(methoxymethyl)-2-furyl]methyl}-3-piperidinyl)piperazine](/img/structure/B6137274.png)
![N-cyclohexyl-6-[(hydroxyimino)methyl]nicotinamide](/img/structure/B6137279.png)
![3-[(cyclobutylamino)methyl]-1-(4-fluorobenzyl)-3-hydroxy-2-piperidinone](/img/structure/B6137285.png)
![2-isopropyl-5-{[(3-methoxyphenyl)amino]methyl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B6137302.png)
![1-(3-{3-[(cyclooctylamino)methyl]phenoxy}-2-hydroxypropyl)-4-piperidinol](/img/structure/B6137318.png)

![3-[5-(2-cyclohexylethyl)-1,3,4-oxadiazol-2-yl]-N-[1-methyl-2-(2-pyrazinyl)ethyl]propanamide](/img/structure/B6137332.png)
![N-[1-(cyclohexylmethyl)-3-piperidinyl]-3-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B6137338.png)